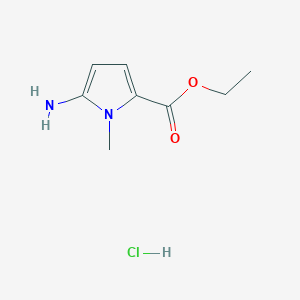
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent amination. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 1-position.
Methyl 5-amino-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester.
5-Amino-1-methyl-1H-pyrrole-2-carboxylic acid: The ester group is replaced with a carboxylic acid.
Uniqueness
Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group on the pyrrole ring
Propiedades
Fórmula molecular |
C8H13ClN2O2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-5-7(9)10(6)2;/h4-5H,3,9H2,1-2H3;1H |
Clave InChI |
NOTZYXHWRZHETP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(N1C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















